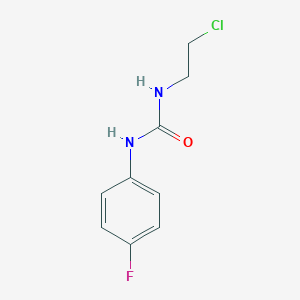

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(4-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFN2O/c10-5-6-12-9(14)13-8-3-1-7(11)2-4-8/h1-4H,5-6H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVQWNNGRKPRIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930306 | |

| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13908-32-2 | |

| Record name | 13908-32-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83106 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(2-Chloroethyl)-N-(4-fluorophenyl)carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations of N 2 Chloroethyl N Aryl Ureas

Established Synthetic Routes to N-(2-Chloroethyl)-N'-(aryl)urea Scaffolds

The fundamental structure of N-(2-Chloroethyl)-N'-(aryl)ureas (CEUs) is accessible through several reliable synthetic pathways. These methods are primarily centered on the formation of the characteristic urea (B33335) linkage, connecting an aryl group to a 2-chloroethyl moiety.

Amine-Isocyanate Addition Reactions for Urea Formation

The most conventional and widely employed method for the synthesis of N,N'-unsymmetrical ureas is the nucleophilic addition of an amine to an isocyanate. acs.org This reaction is a cornerstone in the preparation of the N-(2-Chloroethyl)-N'-(aryl)urea scaffold. The standard procedure involves reacting a substituted aniline (B41778) with 2-chloroethyl isocyanate. acs.orgulaval.ca This process is typically rapid and high-yielding, often conducted in solvents like diethyl ether or ethanol. acs.org The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the aniline attacking the electrophilic carbon of the isocyanate group, leading to the formation of the urea bond. This method's simplicity and efficiency make it a primary choice for generating a wide array of CEU derivatives. nih.gov

The general scheme for this reaction is as follows:

Ar-NH₂ + Cl-CH₂CH₂-N=C=O → Ar-NH-C(=O)-NH-CH₂CH₂-Cl (Aryl amine) + (2-Chloroethyl isocyanate) → (N-(2-Chloroethyl)-N'-(aryl)urea)

This robust reaction has been utilized to prepare numerous CEU analogues for structure-activity relationship (SAR) studies. acs.orgnih.gov

Palladium-Catalyzed C-N Coupling Methodologies for Aryl Urea Synthesis

Modern organic synthesis has introduced more sophisticated methods for C-N bond formation, with palladium-catalyzed cross-coupling reactions being particularly prominent for aryl urea synthesis. acs.org These methodologies offer an alternative to the classical amine-isocyanate pathway and can provide access to a broader range of substrates. One such protocol involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate. nih.gov This reaction generates an aryl isocyanate intermediate in situ, which can then react with an amine to form the unsymmetrical urea in a one-pot process. nih.gov

Another approach is the palladium-catalyzed decarbonylative C-N coupling of arylcarbamoyl chlorides, which can be used to form various urea derivatives. tandfonline.comresearchgate.net These advanced techniques expand the synthetic chemist's toolbox, allowing for the construction of complex urea-containing molecules under specific and controlled conditions. While more complex than the direct addition method, palladium-catalyzed routes can be advantageous when the required isocyanate is unstable or not commercially available.

Synthesis of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea

The synthesis of the specific compound, this compound, is most directly achieved via the amine-isocyanate addition reaction. This involves the reaction of 4-fluoroaniline (B128567) with 2-chloroethyl isocyanate. The presence of the fluorine atom at the 4-position of the phenyl ring is a key structural feature, often introduced to modulate the electronic properties and biological activity of the molecule. acs.orgnih.gov

Reaction Scheme:

| Reactant 1 | Reactant 2 | Product |

| 4-Fluoroaniline | 2-Chloroethyl isocyanate | This compound |

This reaction is typically carried out in an inert solvent, yielding the desired product with high purity. acs.org

Advanced Derivatization and Analog Preparation

To explore structure-activity relationships and optimize the properties of the lead compound, extensive derivatization is often undertaken. Modifications are typically focused on the aryl moiety of the N-(2-Chloroethyl)-N'-(aryl)urea scaffold.

Modifications on the Phenyl Ring System

Systematic SAR studies have demonstrated that the nature and position of substituents on the phenyl ring are critical determinants of the biological profile of CEUs. acs.orgnih.gov

Halogens: The introduction of a halogen, such as the fluorine atom in this compound, at the 4-position of the phenyl ring has been shown to be a key requirement for significant cytotoxic activity in related compounds. acs.orgnih.gov Other halogens can also be incorporated to fine-tune the lipophilicity and electronic character of the molecule.

Alkyl Groups: The presence of alkyl groups, particularly branched alkyl chains at the 4-position, has also been identified as a favorable modification. acs.orgnih.gov For instance, N-(4-tert-butylphenyl)-N'-(2-chloroethyl)urea exhibited significant antineoplastic activity. acs.org

Hydroxyl and Alkoxy Groups: To alter properties such as solubility, biodistribution, and metabolism, hydrophilic groups like hydroxyls have been introduced. ulaval.caulaval.ca The synthesis of N-(3-ω-hydroxyalkylphenyl)-N'-(2-chloroethyl)ureas and related alkoxy derivatives has been explored to investigate the impact of these more polar functional groups. ulaval.ca

The table below summarizes key substituents and their observed influence based on research findings.

| Substituent Type | Position on Phenyl Ring | Example Compound | Observed Importance |

| Halogen | 4 | N-(4-Fluorophenyl)-N'-(2-chloroethyl)urea | Often required for significant activity acs.orgnih.gov |

| Alkyl (branched) | 4 | N-(4-tert-Butylphenyl)-N'-(2-chloroethyl)urea | Associated with significant cytotoxicity acs.org |

| Hydroxyalkyl | 3 | N-(3-ω-Hydroxyalkylphenyl)-N'-(2-chloroethyl)urea | Modulates biodistribution and toxicity ulaval.ca |

| Alkoxy | 3 | N-(3-Pentoxyphenyl)-N'-(2-chloroethyl)urea | Investigated for effects on cell growth inhibition ulaval.ca |

These derivatization strategies, stemming from established synthetic routes, allow for the systematic exploration of the chemical space around the N-(2-Chloroethyl)-N'-(aryl)urea scaffold, leading to the optimization of desired properties.

Incorporation of Stilbene (B7821643) and Other Aromatic Moieties

The incorporation of stilbene and other extended aromatic systems into the N-(2-chloroethyl)-N'-(aryl)urea structure is a strategy employed to modulate biological activity. Stilbenes, characterized by a 1,2-diphenylethylene backbone, are known for a wide range of pharmacological effects. nih.govnih.gov The synthesis of stilbene-containing this compound analogues typically involves a multi-step process where the stilbene moiety is constructed first, followed by the introduction of the chloroethylurea group.

Common synthetic routes to the stilbene core include palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki reactions, and olefination reactions like the Wittig or Horner-Wadsworth-Emmons (HWE) reactions. nih.govuliege.beresearchgate.net For instance, a stilbene-functionalized aniline, such as 4-amino-4'-fluorostilbene, can be synthesized as a key intermediate. This precursor can then be reacted with 2-chloroethyl isocyanate to yield the final target compound, N-(2-Chloroethyl)-N'-(4'-fluoro-[1,1'-biphenyl]-4-yl)urea. This modular approach allows for the introduction of diverse substituents on either aromatic ring of the stilbene core, enabling the exploration of structure-activity relationships. A series of N-phenyl-N'-(2-chloroethyl)urea derivatives designed to mimic the structure of the natural stilbene combretastatin (B1194345) A-4 have been synthesized and evaluated for their biological activities. nih.gov

Table 1: General Synthetic Approach for Stilbene-Containing N-(2-Chloroethyl)-N'-(aryl)ureas

| Step | Reaction Type | Reactants | Product |

|---|---|---|---|

| 1 | Palladium-Catalyzed Cross-Coupling (e.g., Heck Reaction) | Aryl halide (e.g., 4-bromoaniline), Styrene derivative (e.g., 4-fluorostyrene) | Stilbene-functionalized aniline |

| 2 | Urea Formation | Stilbene-functionalized aniline, 2-Chloroethyl isocyanate | Stilbene-containing N-(2-chloroethyl)-N'-(aryl)urea |

Structural Variations of the N-(2-Chloroethyl)urea Moiety

Modifications to the N-(2-chloroethyl)urea portion of the molecule are crucial for fine-tuning its reactivity and pharmacological profile. These transformations include cyclization, bioisosteric replacement, and chain length modification.

Cyclization Reactions to Form Oxazoline (B21484) and Other Cyclic Derivatives

N-(2-Chloroethyl)-N'-(aryl)ureas (CEUs) are known to undergo intramolecular cyclization to form 2-(arylamino)-4,5-dihydrooxazoles, also referred to as N-phenyl-4,5-dihydrooxazol-2-amines (Oxas). nih.govulaval.ca This reaction proceeds through the nucleophilic attack of the urea oxygen atom on the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a five-membered heterocyclic ring.

Research has demonstrated that this cyclization can occur spontaneously under physiological conditions, such as in cell culture media. nih.govulaval.ca Intriguingly, the resulting oxazoline derivatives have been found to be two- to threefold more biologically active than their linear CEU precursors, while sharing the same cytotoxic properties. nih.gov This has led to the hypothesis that the oxazoline form may be the key reactive intermediate responsible for the biological effects of CEUs. nih.govulaval.ca The cyclization is a critical transformation, effectively converting the parent compound into a more potent derivative. nih.gov

Table 2: Intramolecular Cyclization of this compound

| Starting Material | Reaction Condition | Product |

|---|

Bioisosteric Replacement of Urea Linkage (e.g., Thiourea)

Bioisosteric replacement is a common strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or metabolic stability. nih.govbohrium.com In the context of this compound, the urea linkage can be replaced with a thiourea (B124793) group, yielding N-(2-Chloroethyl)-N'-(4-fluorophenyl)thiourea.

The synthesis of such thiourea analogues is generally achieved by reacting the corresponding aryl amine with a suitable isothiocyanate. For the target compound, 4-fluoroaniline would be reacted with 2-chloroethyl isothiocyanate. Alternative methods for thiourea synthesis include the use of thiophosgene (B130339) or carbon disulfide in multi-component reactions. organic-chemistry.orgvulcanchem.com The replacement of the urea oxygen with a sulfur atom alters the molecule's hydrogen bonding capacity, electronic distribution, and lipophilicity, which can have significant consequences for its biological interactions. nih.gov

Homologation and Chain Length Modifications of the Chloroethyl Group

Altering the length of the N'-(2-chloroethyl) side chain is another synthetic modification used to probe structure-activity relationships. This involves homologation, where the chloroethyl group is extended to a chloropropyl, chlorobutyl, or other chloroalkyl chain.

These analogues can be synthesized by reacting the parent aniline with the corresponding chloroalkyl isocyanate. For example, reacting 4-fluoroaniline with 3-chloropropylisocyanate yields N-(3-chloropropyl)-N'-(4-fluorophenyl)urea. researchgate.net Similarly, longer-chain amides can be prepared using reagents like 4-chlorobutanoyl chloride. researchgate.net Additionally, branching can be introduced on the alkylating chain, such as synthesizing N'-(1-methyl-2-chloro)ethyl derivatives, which has been shown to enhance cytotoxic activity in some series. nih.gov These modifications alter the spacing and geometry between the reactive chloroalkyl terminus and the aryl moiety, potentially influencing the compound's ability to interact with its biological targets.

Table 3: Examples of Structural Variations of the N-(2-Chloroethyl)urea Moiety

| Modification Type | Example Reactant for 4-Fluoroaniline | Resulting Functional Group |

|---|---|---|

| Original | 2-Chloroethyl isocyanate | -NH-CO-NH-CH₂CH₂Cl |

| Bioisosteric Replacement | 2-Chloroethyl isothiocyanate | -NH-CS-NH-CH₂CH₂Cl |

| Homologation | 3-Chloropropyl isocyanate | -NH-CO-NH-CH₂CH₂CH₂Cl |

Physicochemical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea from reaction impurities or other components in a mixture, as well as for determining its purity and concentration.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the purity assessment and quantification of urea-based compounds. mtc-usa.com Due to the polar nature of the urea (B33335) functional group, several HPLC modes can be employed.

A common approach is reversed-phase HPLC, using a non-polar stationary phase like a C18 column. mtc-usa.com The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acidic modifier like trifluoroacetic acid (TFA) to ensure good peak shape. mtc-usa.com Alternatively, for highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used. mtc-usa.com Detection is commonly performed using a UV detector, as the fluorophenyl ring and urea moiety provide strong chromophores, typically absorbing light at wavelengths around 205-210 nm. mtc-usa.commtc-usa.com

Table 4: Typical HPLC Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 4 µm |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA (Gradient or Isocratic) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 1 - 10 µL |

| Detection | UV at 210 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Note: These are general starting conditions; method optimization is required for specific applications. mtc-usa.commtc-usa.com

Gas Chromatography (GC) with a Flame Ionization Detector (FID) can also be used for purity analysis, provided the compound has sufficient thermal stability and volatility. Urea derivatives can sometimes be thermally labile and may degrade at high temperatures in the GC inlet.

For a successful GC analysis, a capillary column with a non-polar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be appropriate. The analysis would involve optimizing the inlet temperature to ensure complete volatilization without causing degradation and using a suitable oven temperature program to achieve separation from any impurities. The FID provides a robust and sensitive response for organic compounds. In some cases, derivatization may be necessary to increase the compound's thermal stability and improve its chromatographic behavior.

Table 5: General GC-FID Method Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C (or optimized to prevent degradation) |

| Oven Program | e.g., 100 °C hold for 1 min, ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Advanced Structural Analysis

X-ray Crystallography of Related Compounds

While the specific crystal structure of this compound is not detailed in the available literature, X-ray crystallography studies on closely related urea derivatives provide significant insights into the likely molecular conformation and intermolecular interactions, such as hydrogen bonding, that govern the solid-state packing.

One such related compound is N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea . In its crystal structure, the fluorophenyl and 4-acetylphenyl rings are nearly coplanar. The crystal packing is characterized by strong N—H⋯O hydrogen bonds, which link the molecules into layers.

Another relevant structure is that of 1-(2-chlorophenyl)-3-(p-tolyl)urea . This compound crystallizes in a monoclinic system, and its structure also reveals the importance of intermolecular hydrogen bonds in forming the crystalline lattice researchgate.net.

The analysis of these and other related crystal structures helps in understanding the three-dimensional arrangement of atoms, bond lengths, bond angles, and the supramolecular architecture of this class of compounds. This information is invaluable for structure-activity relationship studies and computational modeling.

Biological Activities and Pharmacological Modalities

Antineoplastic and Cytotoxic Efficacy

N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea belongs to a class of compounds known as N-phenyl-N'-(2-chloroethyl)ureas (CEUs), which have been developed as potential anticancer agents. nih.gov These compounds demonstrate notable cytotoxic effects across a range of human tumor cell lines.

In Vitro Antiproliferative Activity Against Human Tumor Cell Lines (e.g., HT-29, M21, MCF-7)

The antiproliferative activity of CEUs has been evaluated against several human cancer cell lines, including the colon carcinoma line HT-29 and the breast cancer line MCF-7. researchgate.netresearchgate.netnih.govmdpi.com While specific data for the 4-fluoro derivative is part of a broader class study, the general activity of CEUs is well-documented. For instance, studies on related CEUs show potent growth inhibition. The activity is often measured by the GI50 value, which is the concentration required to inhibit 50% of cell growth. This demonstrates the potential of the compound class to effectively halt the proliferation of cancer cells in a laboratory setting. researchgate.net The cytotoxic effects of these compounds have been observed to be significant in concentrations above 10 µM in both HT-29 and MCF-7 cell lines. mdpi.com

The M21 human melanoma cell line has also been used to study the effects of CEUs on the cellular cytoskeleton. researchgate.net Treatment of M21 cells with related CEU compounds leads to significant disruption of the microtubule network, which is a key factor in their cytotoxic and antineoplastic effects. researchgate.net

| Compound Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| N-phenyl-N'-(2-chloroethyl)ureas | HT-29 (Colon Carcinoma) | Inhibition of cell growth (GI50) | researchgate.net |

| N-phenyl-N'-(2-chloroethyl)ureas | MCF-7 (Breast Cancer) | Significant cytotoxic effects at concentrations >10 µM | mdpi.com |

| N-phenyl-N'-(2-chloroethyl)ureas | M21 (Melanoma) | Disruption of microtubule network | researchgate.net |

In Vivo Antitumoral Profiling

The in vivo antitumoral activity of CEUs has been demonstrated in preclinical models. A closely related analogue, N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU), has shown significant antineoplastic and antiangiogenic potency. nih.gov In studies using mice with implanted CT-26 murine colon carcinoma, ICEU was found to be bioavailable and reached the tumor, resulting in significant tumor growth inhibition. nih.govnih.gov This research highlights that the compound accumulates in the colon, suggesting its potential as a targeted chemotherapeutic agent for colorectal cancer. nih.govnih.gov The in vivo efficacy is linked to the same mechanisms observed in vitro, including the disruption of microtubule function, which leads to an increase in tetraploid tumor cells (indicative of cell cycle arrest) and apoptosis. nih.gov

Mechanistic Pathways of Action

The primary mechanism of action for N-(2-Chloroethyl)-N'-(2-chloroethyl)ureas involves direct interaction with the cellular cytoskeleton, specifically targeting tubulin and microtubule dynamics.

Interaction with Microtubule Dynamics and Tubulin Modulation

CEUs are classified as antimicrotubule agents. nih.gov Unlike many other drugs that bind non-covalently to tubulin, CEUs form an irreversible covalent bond, leading to profound and lasting effects on microtubule structure and function. nih.govnih.govresearchgate.net

The defining mechanistic feature of CEUs is their ability to act as soft alkylating agents that covalently modify β-tubulin. nih.govscholaris.ca Mass spectrometry studies have precisely identified the binding site, showing that CEUs irreversibly bind to the glutamic acid residue at position 198 (Glu198) of β-tubulin. nih.govnih.gov This interaction is described as an acylation, a specific type of alkylation, which is an uncommon modification for proteins in living cells. researchgate.netnih.gov The N'-(2-chloroethyl)urea moiety of the compound is responsible for this covalent binding. researchgate.net This targeted modification of Glu198 near the colchicine-binding site is critical to the compound's cytotoxic activity. nih.govscholaris.ca

The covalent modification of Glu198 on β-tubulin by this compound and related CEUs triggers a cascade of events that disrupt microtubule stability and dynamics. researchgate.netnih.gov This alkylation induces a conformational change in the β-tubulin protein, which in turn destabilizes the entire microtubule polymer, leading to its depolymerization. researchgate.netnih.gov The disruption of the microtubule network has severe consequences for the cell, interfering with essential processes such as cell division (mitosis), intracellular transport, and the maintenance of cell shape. nih.gov This ultimately leads to cell cycle arrest, typically in the G2/M phase, and the induction of apoptosis (programmed cell death), which is the basis of its anticancer effect. nih.govnih.govscholaris.ca

| Mechanism | Molecular Target | Specific Site of Action | Cellular Outcome | Reference |

|---|---|---|---|---|

| Covalent Modification | β-Tubulin | Acylation/Alkylation of Glutamic Acid-198 (Glu198) | Irreversible binding to tubulin | nih.govnih.gov |

| Cytoskeleton Disruption | Microtubules | Destabilization of the tubulin polymer | Microtubule depolymerization, G2/M cell cycle arrest, Apoptosis | nih.govnih.gov |

Cell Cycle Regulatory Effects

A primary consequence of microtubule disruption by CEUs is the arrest of the cell cycle at the G2/M transition. nih.gov By interfering with the proper formation and function of the mitotic spindle, these compounds activate the spindle assembly checkpoint, preventing cells from proceeding from metaphase to anaphase. Flow cytometry analysis of cancer cells treated with CEUs that bind tubulin consistently shows a significant accumulation of cells in the G2/M phase of the cell cycle. nih.gov For example, studies on the related compound N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) demonstrated a dose-dependent increase in the G2 cell population in CT-26 colon carcinoma cells.

| Compound | Cell Line | Effect | Fold Increase in G2 Population (Approx.) |

|---|---|---|---|

| N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) | CT-26 | Dose-dependent G2/M Arrest | 1.2 to 4-fold increase |

While the archetypal mechanism for tubulin-binding CEUs involves G2/M arrest, certain structurally distinct derivatives have been shown to induce an S-phase cell cycle arrest. A subset of novel N-phenyl ureidobenzenesulfonate derivatives, which are structurally related to CEUs, was observed to block cell cycle progression in the S-phase. This effect is considered unusual for this class of molecules and points to a different mechanism of action compared to their antimicrotubule counterparts. This S-phase arrest is not linked to tubulin binding but rather to the induction of DNA damage.

The sustained arrest of the cell cycle at the G2/M checkpoint ultimately triggers programmed cell death, or apoptosis. A hallmark of apoptosis is the enzymatic cleavage of DNA, which results in cells having a fractional DNA content. When analyzed by flow cytometry, these apoptotic cells appear as a distinct population with less DNA than cells in the G1 phase, known as the "sub-G1" peak. Treatment of cancer cells with CEUs leads to a significant, dose-dependent increase in this sub-G1 population, indicating the induction of apoptosis.

| Compound | Cell Line | Effect | Fold Increase in Sub-G1 Population (Approx.) |

|---|---|---|---|

| N-(4-iodophenyl)-N′-(2-chloroethyl)urea (ICEU) | CT-26 | Induction of Apoptosis | ~2-fold increase |

DNA Damage Induction (e.g., DNA Double-Strand Breaks)

The primary cytotoxic mechanism of tubulin-binding CEUs involves their covalent interaction with proteins, not direct interaction with DNA. However, for the specific subset of N-phenyl ureidobenzenesulfonate derivatives that induce S-phase arrest, the mechanism of action was found to be the induction of DNA damage. These compounds were shown to cause the phosphorylation of histone H2AX (to form γH2AX), a sensitive and specific cellular marker for the formation of DNA double-strand breaks. This activity is similar to that of known DNA-damaging agents like cisplatin (B142131) and distinguishes this subclass from the CEUs that function as microtubule disruptors.

Other Relevant Biological Investigations

While the primary pharmacological interest in N-(2-Chloroethyl)-N'-arylureas has been in the realm of anticancer research, investigations into related urea (B33335) derivatives have revealed a broader spectrum of biological activities. This section explores the antibacterial and antifungal properties of similar urea-based compounds and the application of urea in the field of proteomics research.

Antibacterial Activity of Related Urea Derivatives

A number of studies have highlighted the potential of urea derivatives as antibacterial agents. Research into various N,N'-disubstituted urea derivatives has demonstrated that these compounds can exhibit inhibitory activity against a range of bacterial species. For instance, a series of novel urea derivatives were screened for their in vitro antimicrobial activity against five bacterial strains: Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. While some compounds showed moderate to excellent growth inhibition against A. baumannii, others displayed moderate activity against K. pneumoniae and S. aureus.

Substitutions on the phenyl ring of urea derivatives have been shown to influence their antibacterial efficacy. For example, certain phenyl-substituted urea derivatives have demonstrated activity against both Staphylococcus aureus and Escherichia coli. Specifically, derivatives containing a 3,5-dichlorophenyl group have shown potency against carbapenemase-producing Klebsiella pneumoniae, a challenging Gram-negative pathogen. Another study on 3-chloro-2-oxo-N-phenyl-4-arylazetidine-1-carboxamide derivatives, which are synthesized from phenyl urea precursors, found that compounds with a 4-dimethylaminophenyl group exhibited good antimicrobial activity against Gram-positive bacteria, while those with a 4-methylphenyl group were effective against Gram-negative bacteria.

Although direct antibacterial screening data for this compound is not extensively documented in the reviewed literature, the general antibacterial potential of aromatic urea derivatives is evident. The biological activity of these compounds is often related to their ability to interact with essential enzymes or cellular structures in bacteria. The presence of halogen substituents on the phenyl ring, such as the fluorine atom in the title compound, is a common feature in many biologically active molecules and could modulate the antibacterial profile.

Table 1: Examples of Antibacterial Activity in Related Urea Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Adamantyl urea derivative | Acinetobacter baumannii | Excellent growth inhibition (94.5%) | |

| Phenyl-substituted urea derivatives | Klebsiella pneumoniae (carbapenemase-producing) | Active with MIC values of 50-100 µM | |

| 3-chloro-2-oxo-N-phenyl-4-(4-dimethylaminophenyl)azetidine-1-carboxamide | Gram-positive bacteria | Good antimicrobial activity | |

| Various synthesized urea and thiourea (B124793) derivatives | S. aureus, B. subtilis, P. aeruginosa, E. coli | Moderate to high antibacterial activity |

Antifungal Properties of Related Urea Derivatives

In addition to antibacterial effects, various urea derivatives have been investigated for their antifungal properties. The general class of urea and thiourea derivatives has been noted for a broad spectrum of biological activities, including antifungal action. For instance, studies on N-substituted phthalimide (B116566) derivatives, which can include a phenyl urea moiety, have demonstrated antifungal properties against fungi such as Geotrichum candidum and Aspergillus fumigatus.

The antifungal potential of new urea derivatives has been evaluated against pathogenic fungi like Candida albicans and Cryptococcus neoformans. In one study, while many of the tested urea derivatives showed poor to moderate inhibition against C. albicans, one compound did exhibit moderate growth inhibition against C. neoformans. This suggests that the antifungal activity is highly dependent on the specific chemical structure of the derivative.

The presence of a urea functional group is a key feature in many bioactive compounds, and its ability to form stable hydrogen bonds is crucial for its interaction with biological targets. While specific data on the antifungal activity of this compound is limited in the available research, the established antifungal activity of structurally related compounds suggests that this class of molecules warrants further investigation in the search for new antifungal agents.

Table 2: Examples of Antifungal Activity in Related Urea Derivatives

| Compound/Derivative Class | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| N,N-disubstituted urea derivative with a piperazine (B1678402) ring | Candida albicans | Moderate inhibition | |

| A novel urea derivative | Cryptococcus neoformans | Moderate growth inhibition | |

| Phthalimido phenyl urea | Geotrichum candidum, Aspergillus fumigatus | Antifungal properties |

Application in Proteomics Research

In the field of proteomics, which involves the large-scale study of proteins, urea is a widely used chemical reagent. Its primary application is in the sample preparation stage, specifically for cell lysis and protein solubilization. Urea-containing buffers are highly effective at denaturing proteins by disrupting their non-covalent interactions, thereby unfolding them and increasing their solubility. This is a critical step for ensuring that a comprehensive range of cellular proteins, including those that are poorly soluble, are accessible for subsequent analysis by techniques such as mass spectrometry.

The use of urea in proteomics workflows facilitates the enzymatic digestion of proteins into smaller peptides, a necessary step for "bottom-up" proteomics. By maintaining proteins in a denatured state, urea allows enzymes like trypsin to access their cleavage sites more efficiently. It is important to note, however, that the use of urea can sometimes lead to the chemical modification of proteins through a process called carbamylation, which can complicate data analysis.

While the compound this compound is not specifically documented as a tool in proteomics research in the reviewed literature, the fundamental role of the urea chemical backbone in protein denaturation is a cornerstone of many proteomic methodologies. The application of urea in this context is as a general chaotropic agent for sample preparation rather than as a specific probe or modulator of protein function.

Structure Activity Relationship Sar Studies and Molecular Design

Bioisosteric Relationships and Mimicry

The design of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea has been significantly influenced by the concept of bioisosterism, particularly in relation to known natural antimitotic agents.

A key hypothesis in the development of certain CEU analogs is that the N-phenyl-N'-(2-chloroethyl)urea pharmacophore can act as a bioisosteric replacement for the trimethoxyphenyl (TMP) ring of Combretastatin (B1194345) A-4 (CA-4). nih.gov CA-4 is a potent natural product that inhibits tubulin polymerization by binding to the colchicine-binding site. The TMP ring is a crucial element for its activity.

Studies involving hybrid molecules, where the TMP ring of a CA-4 analog was replaced with the aryl-3-(2-chloroethyl)urea moiety, have supported this hypothesis. ulaval.ca These hybrid compounds were found to inhibit cell growth and covalently bind to the colchicine-binding site of β-tubulin, confirming that the N-(2-chloroethyl)urea group can effectively mimic the function of the TMP ring in this context. nih.gov

The replacement of the urea (B33335) oxygen atom with a sulfur atom to form a thiourea (B124793) can significantly alter a molecule's physicochemical properties and biological activity. Thiourea derivatives are known to possess a wide range of biological activities, including anticancer properties. ubaya.ac.id

In the context of N-aryl-N'-(2-chloroethyl) derivatives, both urea and thiourea scaffolds have been explored. While direct comparative SAR data for the 4-fluorophenyl derivatives is limited, studies on related diaryl(thio)urea compounds have shown that both classes can exhibit potent antiproliferative properties. nih.gov The choice between urea and thiourea can influence factors such as hydrogen bonding capacity, lipophilicity, and metabolic stability. For instance, N-(4-bromo)-benzoyl-N'-phenylthiourea showed more potent cytotoxic activity than 4-(tert-butyl)-N-benzoylurea against HER2-positive breast cancer cells, suggesting that in some contexts, the thiourea moiety can be advantageous. ubaya.ac.id The biological activity is often dependent on the specific substitution patterns on the aryl rings for both series. nih.gov

Computational Chemistry and In Silico Modeling for SAR

Computational methods have been instrumental in understanding the SAR of N-phenyl-N'-(2-chloroethyl)ureas and in guiding the design of new, more potent derivatives. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) have been employed to correlate the structural features of these compounds with their biological activities. nih.gov

Specifically, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models for a series of CEU derivatives. nih.govnih.gov These models analyze the steric, electrostatic, and hydrophobic fields of the molecules to understand how these properties influence their cell growth inhibition activities. nih.gov

Furthermore, molecular docking studies, such as FlexiDock experiments, have provided insights into the binding mechanism of these compounds within the colchicine-binding site of β-tubulin. nih.gov These in silico models have confirmed that the non-covalent binding of the CEU molecule within the pocket facilitates the subsequent nucleophilic attack and covalent alkylation of a key amino acid residue, Glu-β198, by the 2-chloroethyl group. ulaval.canih.gov These computational approaches are valuable tools for rational drug design, helping to predict the activity of novel CEU derivatives and to optimize their interaction with the target protein. nih.gov

Molecular Docking and Ligand-Receptor Interactions

The biological activity of this compound and related CEUs stems from their interaction with the protein tubulin, a fundamental component of the cellular cytoskeleton. nih.gov Specifically, these compounds bind to the colchicine-binding site located at the interface of the α- and β-tubulin subunits. nih.govnih.gov This interaction ultimately disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent cell death. nih.govnih.gov

Molecular docking studies, such as FlexiDock experiments, have been employed to model the binding of CEUs within this site. nih.govulaval.ca These computational models reveal a multi-step interaction process. Initially, the compound is stabilized within the binding pocket through non-covalent interactions with several amino acid residues. nih.gov The urea moiety of the compound is believed to form hydrogen bonds with residues such as Cysteine-β239, which helps to anchor the ligand in the correct orientation. ulaval.ca

Following this initial binding and stabilization, the reactive 2-chloroethyl group is positioned to form a covalent bond with a specific amino acid. Experimental evidence has confirmed that CEUs selectively alkylate the glutamic acid residue at position 198 of β-tubulin (Glu-β198). nih.govnih.govnih.gov This irreversible acylation of Glu-β198 is the key event that triggers conformational changes in the tubulin protein, leading to microtubule depolymerization. nih.gov

| Amino Acid Residue | Role in Interaction | Type of Interaction |

|---|---|---|

| Glu-β198 | Primary target of alkylation. nih.govnih.gov | Covalent (Acylation) |

| Cys-β239 | Stabilizes the ligand in the binding pocket prior to alkylation. nih.govulaval.ca | Non-covalent (e.g., Hydrogen Bonding) |

| Asn-α99, Ser-α176, Thr-α177, Leu-β246, Asn-β247, Ala-β248, Lys-β252, Asn-β256 | Contribute to the stabilization of the ligand-receptor complex. nih.gov | Non-covalent |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

To further refine the understanding of the structural requirements for activity and to guide the design of more potent compounds, Quantitative Structure-Activity Relationship (QSAR) methodologies have been applied to the CEU class. nih.gov 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have proven particularly useful. nih.govnih.gov

These studies correlate the biological activity (e.g., cell growth inhibition) of a large series of structurally related CEU derivatives with their physicochemical properties, which are represented as 3D fields around the molecules. nih.gov A 3D-QSAR study on 56 CEU derivatives identified several key parameters that govern their interaction with the colchicine-binding site. nih.gov

The resulting CoMFA and CoMSIA models generated contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. These models typically highlight the importance of:

Steric Fields: Indicating where bulky or smaller substituents are preferred.

Electrostatic Fields: Showing where positive or negative charges enhance activity.

Hydrophobic Fields: Identifying regions where lipophilic characteristics are important for binding. nih.govsphinxsai.com

For the CEU class, these QSAR models quantitatively confirmed the qualitative SAR findings, such as the beneficial effect of hydrophobic substituents at the 4-position of the phenyl ring. nih.govsphinxsai.com The predictive power of these models, often indicated by high cross-validated r² values (e.g., between 0.639 and 0.743 in one study), allows for the virtual screening and rational design of novel CEU derivatives with potentially enhanced activity. nih.gov

| QSAR Method | Physicochemical Fields Analyzed | Key Finding |

|---|---|---|

| CoMFA | Steric, Electrostatic. nih.gov | Correlates molecular shape and charge distribution with biological activity. |

| CoMSIA | Steric, Electrostatic, Hydrophobic, Hydrogen Bond Donor/Acceptor. nih.govnih.gov | Provides a more detailed analysis of intermolecular interactions influencing potency. Highlights the importance of hydrophobic character. |

Advanced Mechanistic Investigations and Protein Targets

Characterization of Protein Alkylation Specificity

The defining characteristic of N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea is its potential to act as an alkylating agent. The 2-chloroethyl group is an electrophilic moiety capable of forming a covalent bond with nucleophilic residues on proteins. Identifying the specific proteins and amino acid residues targeted by this compound is crucial to understanding its mechanism of action.

Mass Spectrometry for Identification of Modified Residues

Mass spectrometry is a powerful analytical technique for identifying the precise sites of protein alkylation. youtube.comyoutube.com In a typical proteomics workflow, a complex mixture of proteins from cells treated with this compound would be extracted and enzymatically digested into smaller peptides. youtube.com These peptides are then analyzed by a mass spectrometer.

The covalent addition of the N-(2-ethyl)-N'-(4-fluorophenyl)urea moiety to an amino acid residue results in a predictable mass shift in the modified peptide. By comparing the mass spectra of peptides from treated and untreated samples, researchers can identify those that have been alkylated. Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact amino acid residue that has been modified. This technique provides high-resolution data on the molecular interactions of the compound. youtube.com

Table 1: Hypothetical Mass Spectrometry Data for a Modified Peptide

| Parameter | Value |

| Peptide Sequence | ...LGSC A... |

| Unmodified Peptide Mass (Da) | 1500.75 |

| Observed Modified Peptide Mass (Da) | 1685.85 |

| Mass Shift (Da) | +185.1 |

| Predicted Adduct Mass (Da) | 185.62 (for C8H8ClFN2O) |

| Identified Modified Residue | Cysteine (C) |

This table illustrates the type of data obtained from a mass spectrometry experiment to identify a covalently modified peptide. The observed mass shift corresponds to the addition of the reactive portion of this compound.

Electrophoretic Mobility Shift Assays for Covalent Binding

Electrophoretic mobility shift assays (EMSA) are a valuable technique for detecting the covalent binding of a compound to a target protein. nih.gov This method separates molecules based on their size and charge as they move through a gel matrix under an electric field. When a protein is alkylated by this compound, the resulting covalent adduct is larger and may have an altered charge compared to the unmodified protein.

This difference in physicochemical properties leads to a change in the protein's migration pattern during electrophoresis, which can be visualized as a "shift" in the band position on the gel. nih.gov Studies on the related compound, N-(4-iodophenyl)-N'-(2-chloroethyl)urea (ICEU), have demonstrated that alkylation of its target protein, β-tubulin, results in a distinct, more slowly migrating band on an electrophoretic gel. nih.gov A similar outcome would be expected for this compound if it covalently binds to specific protein targets.

Comparative Analysis of Alkylation Potency and Protein Specificity

The biological effects of N-aryl-N'-(2-chloroethyl)ureas are influenced by the nature of the substituent on the aromatic ring. While specific comparative studies detailing the alkylation potency of this compound are not widely available, the electronic properties of the 4-fluoro substituent would be expected to modulate its reactivity. The fluorine atom is highly electronegative and may influence the reactivity of the chloroethyl group.

Comparative proteomics studies could be employed to analyze the differences in protein targets and the extent of alkylation between this compound and other analogues. Such studies would provide insights into how substitutions on the phenyl ring affect the compound's specificity and potency, which is critical for the development of targeted therapeutic agents.

Cellular Uptake and Biodistribution Studies

The ability of a compound to exert a biological effect is dependent on its capacity to enter cells and reach its molecular targets. Cellular uptake and biodistribution studies are therefore essential for characterizing the pharmacological profile of this compound.

Research on the structurally similar compound, N-(4-iodophenyl)-N'-(2-chloroethyl)urea, has shown that it exhibits rapid, dose-dependent uptake into cancer cells, likely through passive diffusion across the cell membrane. nih.gov Furthermore, in vivo studies with this related compound demonstrated its distribution to tumor tissue. nih.gov It is plausible that this compound, with its lipophilic character, would also be capable of passive diffusion into cells. However, dedicated studies would be required to confirm its specific uptake kinetics and biodistribution profile.

Future Research Directions and Translational Perspectives

Design and Synthesis of Optimized N-(2-Chloroethyl)-N'-(aryl)urea Analogs

The future development of CEU-based therapeutics hinges on the strategic design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties. Research efforts are focused on modifying the N'-aryl substituent to enhance the therapeutic index of these compounds.

One promising strategy involves the introduction of hydrophilic functional groups onto the phenyl ring. The aim is to alter the biodistribution and toxicity profiles of the molecules. For instance, the synthesis of N-(3-ω-hydroxyalkyl or 4-ω-hydroxyalkyl)-phenyl-N'-(2-chloroethyl)ureas has yielded compounds with potent growth inhibitory activity in the nanomolar range against various human tumor cell lines, representing a significant increase in potency compared to earlier analogs.

Another approach focuses on enhancing the electrophilic character of the molecule to potentially increase its alkylating activity. The introduction of a branched alkylating chain, such as the N'-(1-methyl-2-chloro)ethyl group, has produced highly potent CEUs. Interestingly, the cytotoxic activity of these branched analogs was found to be enantiomer-dependent and was linked to a more rapid and specific alkylation of β-tubulin, leading to microtubule disruption and mitotic arrest. mdpi.com

The synthesis of these optimized analogs typically involves straightforward chemical reactions. A common method is the nucleophilic addition of a substituted aniline (B41778) to 2-chloroethylisocyanate in a suitable solvent like dry dichloromethane. For more complex analogs, multi-step syntheses are employed, which may involve the reduction of a nitro group on the aromatic ring to an aniline before the addition of the 2-chloroethylurea (B1347274) moiety.

The table below summarizes the growth inhibitory activity of selected optimized CEU analogs on various cancer cell lines.

| Compound Series | Modifications | Cancer Cell Lines | GI50 Range |

| Phenylurea Analogues | N-(3-ω-hydroxyalkyl)-phenyl | HT-29 (Colon), M21 (Melanoma), MCF-7 (Breast) | 250 nM to 8 µM |

| Phenylurea Analogues | N'-(1-methyl-2-chloro)ethyl | Various | Enhanced Potency |

Data compiled from published research findings.

Future design strategies will likely leverage computational modeling to predict the interactions of novel CEUs with their biological targets, further refining their structure for optimal efficacy and reduced off-target effects.

Investigation of Resistance Mechanisms and Combination Therapies

A significant challenge in cancer chemotherapy is the development of drug resistance. scholarsresearchlibrary.com While some CEU derivatives have shown activity in tumor cell lines resistant to other chemotherapeutic agents, understanding potential resistance mechanisms to CEUs themselves is crucial for their long-term clinical success. Future research must focus on identifying the cellular changes that could lead to reduced sensitivity, such as alterations in drug efflux pumps, changes in the expression or structure of target proteins, or activation of compensatory signaling pathways.

Combination therapy represents a cornerstone of modern oncology, offering a powerful strategy to enhance efficacy, reduce toxicity, and overcome or prevent drug resistance. google.com Combining CEUs with other anticancer agents that have different mechanisms of action could lead to synergistic effects. For example, studies have explored the interaction between CEU derivatives and cisplatin (B142131), revealing that pretreatment with certain CEUs can influence cellular sensitivity to DNA-damaging agents. nih.gov

Future translational perspectives should include the systematic evaluation of CEU analogs in combination with a wide range of therapeutics, including:

Standard Chemotherapeutics: Combining CEUs with drugs like cisplatin, doxorubicin, or paclitaxel (B517696) could allow for lower doses of each agent, potentially reducing side effects while achieving a greater therapeutic effect.

Targeted Therapies: Investigating combinations with kinase inhibitors or drugs targeting specific oncogenic pathways could help to overcome resistance driven by signaling redundancy.

Immunotherapies: Exploring the potential of CEUs to modulate the tumor microenvironment or enhance the efficacy of immune checkpoint inhibitors could open up new treatment paradigms.

Phytochemicals: Natural compounds like resveratrol (B1683913) have been shown to enhance the efficacy of some chemotherapeutic agents, suggesting a potential synergistic role in combination with CEUs. mdpi.com

The table below outlines potential combination strategies for future investigation.

| Combination Agent Class | Rationale | Potential Benefit |

| DNA-damaging agents (e.g., Cisplatin) | Different mechanisms of action | Synergistic cytotoxicity, overcome resistance |

| Kinase Inhibitors | Target compensatory signaling pathways | Prevent escape from cell cycle arrest |

| Immune Checkpoint Inhibitors | Modulate anti-tumor immune response | Enhance tumor cell killing by the immune system |

| Phytochemicals (e.g., Resveratrol) | Sensitize cancer cells to chemotherapy | Increased therapeutic efficacy |

Potential Therapeutic Applications Beyond Oncology

The biological activities of urea-based compounds are not limited to cancer. The ability of CEUs to alkylate proteins and modulate key cellular pathways suggests that their therapeutic potential may extend to other diseases. While research in this area is still in its infancy, preliminary evidence from related urea (B33335) derivatives points towards several promising avenues for future exploration.

Antimicrobial and Anthelmintic Activity: There is a growing body of evidence that aryl urea derivatives possess significant antimicrobial properties. Studies have demonstrated the activity of various urea compounds against multi-drug resistant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. scholarsresearchlibrary.comnih.gov Furthermore, certain phenyl-substituted ureas have shown potent activity against the nematode Caenorhabditis elegans, indicating potential as anthelmintic agents. uea.ac.uk The development of CEU analogs could therefore be explored for treating infectious diseases, particularly those caused by resistant pathogens.

Antiviral Properties: The broader class of urea-containing molecules includes compounds with known antiviral activity. For example, the polysulfonated urea derivative suramin (B1662206) has been investigated for its effects against a range of viruses, including HIV and Ebola. nih.gov This precedent suggests that novel CEU analogs could be screened for activity against viral targets, potentially leading to the development of new antiviral therapies.

Anti-Inflammatory Effects: Urea itself is known to possess anti-inflammatory properties when applied topically. google.com Given that chronic inflammation is a key component of many diseases, the potential for systemically administered CEU derivatives to modulate inflammatory pathways is an area worthy of investigation. Their interaction with proteins like Trx-1, which plays a role in inflammatory signaling, provides a mechanistic basis for this potential application.

Neurodegenerative Diseases: Multifunctional ligands are being actively pursued for the treatment of complex, multifactorial conditions like Alzheimer's and Parkinson's diseases. nih.gov The design of molecules that can simultaneously address multiple pathological processes, such as protein aggregation and oxidative stress, is a key strategy. The chemical tractability of the CEU scaffold and its demonstrated ability to interact with diverse protein targets make it an interesting platform for designing novel agents for neurodegenerative disorders. nih.govgoogle.com

Future research should systematically screen libraries of existing and novel CEU analogs in a range of non-oncological disease models to unlock the full therapeutic potential of this versatile chemical class.

Q & A

Q. 1.1. What synthetic routes are available for preparing N-(2-Chloroethyl)-N'-(4-fluorophenyl)urea?

The compound can be synthesized via nucleophilic substitution reactions involving urea derivatives. For example:

- Step 1 : React 4-fluoroaniline with 2-chloroethyl isocyanate in anhydrous toluene under nitrogen atmosphere to form the urea backbone.

- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane 1:3) .

- Key considerations : Control reaction temperature (0–5°C) to minimize side reactions like oligomerization of the chloroethyl group.

Q. 1.2. How can structural ambiguities in this compound be resolved?

Use X-ray crystallography to confirm the urea linkage and substituent orientation. For related urea derivatives:

- Intramolecular hydrogen bonds between the urea NH and fluorine atoms stabilize the planar structure .

- Intermolecular N–H···O hydrogen bonding forms infinite chains in the crystal lattice, as seen in analogous compounds .

Q. 1.3. What safety protocols are recommended for handling this compound?

- Acute toxicity : Wear PPE (gloves, goggles) due to potential skin/eye irritation from the chloroethyl group .

- Storage : Store in amber vials at −20°C under inert gas (argon) to prevent hydrolysis of the urea moiety .

Advanced Research Questions

Q. 2.1. How does the chloroethyl substituent influence biological activity compared to other alkyl groups?

- Mechanistic insight : The chloroethyl group acts as an alkylating agent, forming DNA adducts and crosslinks. Compare with methyl or ethyl analogs using in vitro cytotoxicity assays (e.g., IC₅₀ in HeLa cells) .

- Data contradiction : Some studies report higher potency for chloroethyl derivatives, while others note instability in aqueous media. Validate via stability studies (HPLC monitoring at pH 7.4) .

Q. 2.2. What analytical methods quantify degradation products of this compound under physiological conditions?

- LC-MS/MS : Detect hydrolyzed products (e.g., 4-fluoroaniline) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water).

- Fluorometric assays : Track urea bond cleavage via fluorescence quenching of derivatized probes .

Q. 2.3. How can structure-activity relationships (SAR) be optimized for anticancer applications?

- Substituent modifications : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance DNA alkylation efficiency.

- Biological validation : Test analogs in xenograft models (e.g., murine leukemia L1210) with dose-response profiling .

Q. 2.4. What computational models predict interactions with biological targets?

- Molecular docking : Use AutoDock Vina to simulate binding to tubulin (PDB ID: 1SA0). The urea moiety may mimic the trimethoxyphenyl group in combretastatin A-4, a known tubulin inhibitor .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) .

Q. 2.5. How does the compound’s stability vary across solvents?

- Solubility : Use the shake-flask method to measure solubility in DMSO (high), water (low), and ethanol (moderate).

- Degradation kinetics : Monitor via UV-Vis spectroscopy (λ = 260 nm) in buffered solutions (pH 2–9) .

Methodological Notes

- Advanced techniques : For SAR studies, combine synthetic chemistry with high-throughput screening and computational modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.